3-Isopropoxybenzoic acid

Physical form Handling Solid-state processing

3-Isopropoxybenzoic acid (CAS 60772-67-0) is a benzoic acid derivative bearing an isopropoxy group at the meta position (C10H12O3, MW 180.20). It is a solid at ambient temperature (mp 92–97 °C) with a predicted logP of 2.17–2.86, characterising it as a moderately lipophilic aromatic carboxylic acid.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 60772-67-0
Cat. No. B1296981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropoxybenzoic acid
CAS60772-67-0
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C10H12O3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12)
InChIKeyQPVBLLQBUNVSJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropoxybenzoic Acid (CAS 60772-67-0): A Meta-Substituted Building Block for Drug Discovery and Organic Synthesis – Procurement Rationale


3-Isopropoxybenzoic acid (CAS 60772-67-0) is a benzoic acid derivative bearing an isopropoxy group at the meta position (C10H12O3, MW 180.20) . It is a solid at ambient temperature (mp 92–97 °C) with a predicted logP of 2.17–2.86, characterising it as a moderately lipophilic aromatic carboxylic acid . This compound serves primarily as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals . Its procurement is typically driven by the need for a meta-substituted alkoxybenzoic acid scaffold with a specific steric and electronic profile that cannot be replicated by its ortho- or para-isomers or by shorter-chain alkoxy analogs.

Why 3-Isopropoxybenzoic Acid Cannot Be Replaced by Other Alkoxybenzoic Acid Analogs in Critical Applications


Although 3-isopropoxybenzoic acid shares a benzoic acid core with its ortho-, para-, and other 3-alkoxy analogs, simple substitution frequently fails due to quantifiable differences in physical form, lipophilicity, acidity, and steric bulk that collectively dictate its performance in synthesis and biological systems . For instance, the para isomer is a high-melting solid (mp 161–167 °C) while the ortho isomer is a liquid at room temperature, making the meta isomer's intermediate melting point critical for certain solid-handling workflows . Furthermore, the meta-substitution pattern provides a distinct electronic environment—manifested in a pKa approximately 0.4–0.6 units lower than the para isomer—which influences ionisation state and reactivity in ways that directly impact downstream synthetic yields or biological target engagement . Relying on a generic 'alkoxybenzoic acid' without verifying the positional isomer and alkoxy chain length risks failed reactions, inconsistent biological data, and procurement of an incorrect intermediate.

Quantitative Differentiation of 3-Isopropoxybenzoic Acid Against Its Closest Structural Analogs


Melting Point and Physical Form: 3-Isopropoxybenzoic Acid versus Ortho- and Para-Isopropoxy Isomers

The physical state of 3-isopropoxybenzoic acid (solid, mp 92–97 °C) distinguishes it from its positional isomers in ways that directly affect handling and formulation. The 2-isopropoxy isomer is described as a liquid at 20 °C, whereas the 4-isopropoxy isomer is a high-melting solid (mp 161–167 °C) . This makes the meta isomer uniquely suited for processes that require a solid intermediate with a moderate melting point, avoiding the cryogenic or heated-handling requirements of the other isomers.

Physical form Handling Solid-state processing

Lipophilicity (LogP) and Water Solubility: 3-Isopropoxybenzoic Acid versus 3-Methoxy and 3-Ethoxy Analogs

The lipophilicity of 3-isopropoxybenzoic acid (LogP 2.17–2.86) is substantially higher than that of the 3-methoxy analog (LogP 1.47–2.02) and modestly higher than the 3-ethoxy analog (LogP 1.78–2.28), translating to a predicted water solubility of only 196.8 mg/L versus ~2000 mg/L and ~1800 mg/L, respectively . This ~10-fold reduction in aqueous solubility is a critical differentiator when selecting a hydrophobic building block for reactions performed in biphasic or organic-solvent-dominated systems, or when fine-tuning logD for target permeability.

Lipophilicity Partition coefficient Aqueous solubility Drug-likeness

Acidity (pKa): Meta- versus Para-Isopropoxy Substitution

The position of the isopropoxy substituent on the benzoic acid ring directly determines the compound's acidity. The meta isomer (3-isopropoxy) has a pKa approximately 0.48 units lower than that of the para isomer, as evidenced by measured pKa values for closely related 3-propoxybenzoic acid (pKa 4.20) and 4-isopropoxybenzoic acid (pKa 4.68) . This difference arises because the para-alkoxy group can donate electron density through resonance into the carboxyl group, stabilising the protonated acid form, whereas the meta-alkoxy group exerts only an inductive electron-withdrawing effect, resulting in a measurably stronger acid .

pKa Acidity Ionisation state Reactivity

Role as an Essential Building Block in Bioactive Molecules: JY-1-106 and Coralmycin A

3-Isopropoxybenzoic acid serves as an indispensable synthetic building block for at least two structurally distinct, highly potent bioactive compounds. The Bcl-2/Bcl-xL/Mcl-1 pan-inhibitor JY-1-106, which incorporates the 3-isopropoxybenzoyl motif, exhibits an IC50 of 2.4 μM against HL-60 leukemia cells in vitro and is active in a human cancer xenograft model [1]. Separately, the natural product derivative coralmycin A, containing the 4-amino-2-hydroxy-3-isopropoxybenzoic acid motif, displays an MIC90 of 1 mg/L against clinical methicillin-resistant S. aureus (MRSA) and MICs of 0.1–4 μg/mL against Gram-negative ESKAPE pathogens [2][3]. The fact that the 3-isopropoxybenzoic acid core is retained across two mechanistically unrelated clinical candidate classes—an apoptosis inducer and a novel antibiotic—demonstrates a unique, non-substitutable structural role that other alkoxybenzoic acid isomers do not share.

Anticancer agent BH3 mimetic Antibiotic Drug intermediate

Positional Reactivity: Meta Substitution Directs Electrophilic Aromatic Substitution Differently from Ortho/Para Isomers

In organic synthesis, the isopropoxy group acts as an ortho/para-directing activator in electrophilic aromatic substitution (EAS). However, because the carboxylic acid group is a meta-directing deactivator, the net directing effect in 3-isopropoxybenzoic acid is fundamentally different from that in its 2- and 4-isopropoxy counterparts [1]. In the meta isomer, the isopropoxy and carboxyl groups are positioned such that incoming electrophiles are predominantly directed to the 4- and 6-positions (both ortho to the alkoxy group and meta to the carboxyl group), whereas in 4-isopropoxybenzoic acid, electrophiles are directed to the 2-position (ortho to both substituents) [1]. This difference in accessible substitution patterns is a key decision point in designing synthetic routes to polysubstituted benzoic acid derivatives.

Regioselectivity Electrophilic aromatic substitution Synthetic strategy

High-Impact Applications Where 3-Isopropoxybenzoic Acid Demonstrates Verifiable Selection Advantage


Synthesis of Pan-Bcl-2 Inhibitors and Apoptosis Inducers (e.g., JY-1-106 Program)

In the development of BH3 α-helix mimetics targeting Bcl-xL and Mcl-1, 3-isopropoxybenzoic acid is a critical synthetic intermediate. The resulting compound JY-1-106, which incorporates three 3-isopropoxybenzoyl-derived moieties, exhibits an IC50 of 2.4 μM against HL-60 leukemia cells and effectively induces apoptosis in ABT-737-resistant solid tumor cells in vitro and in vivo [1]. Procurement of the correct 3-isopropoxybenzoic acid is mandatory for constructing this pharmacophore; substitution with the 4-isomer would alter the geometry and electronic properties of the key binding motifs, likely abolishing dual Bcl-xL/Mcl-1 engagement [1].

Total Synthesis of Antibacterial Natural Product Derivatives (Coralmycin A and Analogs)

Coralmycin A, a potent anti-Gram-negative and anti-MRSA antibiotic (MIC90 1 mg/L against clinical MRSA isolates), contains the 4-amino-2-hydroxy-3-isopropoxybenzoic acid motif [2][3]. The solid-phase synthesis of coralmycin A/epi-coralmycin A explicitly requires 3-isopropoxybenzoic acid-derived building blocks. The low aqueous solubility (~197 mg/L) of the scaffold is advantageous in this context, as it facilitates organic-phase coupling reactions and contributes to the overall lipophilic character needed for bacterial membrane penetration .

Synthesis of Polysubstituted Benzoic Acid Libraries via Regioselective Electrophilic Substitution

Medicinal chemistry groups building libraries of polysubstituted benzoic acids for fragment-based screening or SAR exploration can leverage the unique meta-directing pattern of 3-isopropoxybenzoic acid. Unlike the para isomer, which directs electrophiles exclusively to the 2-position, the meta isomer permits functionalisation at the 4- and 6-positions, opening access to a distinct set of substitution patterns that are not accessible from other isomeric starting materials [4]. This regiochemical control reduces the number of protection/deprotection steps and improves overall synthetic efficiency.

Drug Discovery Programs Requiring Fine-Tuned Lipophilicity and Ionisation Profiles

For lead optimisation campaigns where LogP and pKa are critical parameters, 3-isopropoxybenzoic acid provides a measurable advantage over shorter-chain alkoxy analogs. With a LogP of 2.17–2.86 and an estimated pKa of ~4.20, it offers higher lipophilicity than 3-methoxybenzoic acid (LogP ~1.47–2.02) while maintaining a carboxylate fraction at physiological pH that is ~3-fold higher than the para isomer (pKa 4.68) . This combination of properties is difficult to achieve simultaneously with other commercially available alkoxybenzoic acid building blocks, making it a strategic choice for CNS-penetrant or intracellular-targeting programs.

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